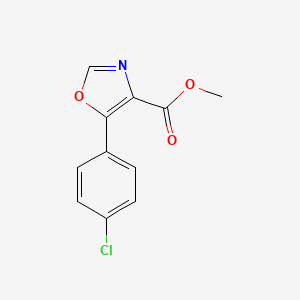![molecular formula C16H13ClO4 B7959486 Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959486.png)
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a methoxycarbonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate typically involves esterification reactions. One common method is the esterification of dicarboxylic acids, where the crude compound is recrystallized from a methanol-water solution to obtain pure crystals . Another method involves Suzuki-Miyaura coupling reactions, where methyl 4-chlorobenzoate undergoes coupling with phenylboronic acid in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used in hydrolysis reactions to deprotonate the ester group.
Solvents: Methanol and dichloromethane are commonly used solvents in these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Aromatic compounds with extended conjugation can be synthesized through coupling reactions.
Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorobenzoate: Shares a similar structure but lacks the methoxycarbonyl group.
Indoxacarb: A related compound with insecticidal properties, characterized by the presence of a chloro and methoxycarbonyl group.
Methyl 4-methoxycarbonylbenzoate: Similar structure but without the chloro substituent.
Uniqueness
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both chloro and methoxycarbonyl groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(4-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-13(14(17)9-12)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDWWMWXZHRTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B7959405.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)propanoate](/img/structure/B7959407.png)




![Methyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B7959450.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[3-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl)carbamimidamido]pentanoate](/img/structure/B7959457.png)
![Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate](/img/structure/B7959469.png)



![Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate](/img/structure/B7959488.png)
![Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7959491.png)
